molecular formula C8H15ClFN B594328 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride CAS No. 1263178-15-9

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride

Numéro de catalogue: B594328
Numéro CAS: 1263178-15-9
Poids moléculaire: 179.663
Clé InChI: WROQPMNBAXVTOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride is a fluorinated spirocyclic compound characterized by a unique bicyclic structure where two rings share a single atom. Its molecular formula is C₈H₁₄ClFN, with a molecular weight of 194.66 g/mol. The fluorine atom at the 2-position and the nitrogen atom in the 7-azaspiro framework confer distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Propriétés

IUPAC Name

2-fluoro-7-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROQPMNBAXVTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization of Fluorinated Ethers and Acetals

A two-step approach inspired by the synthesis of 7-oxo-2-azaspiro[3.5]nonane involves cyclization followed by fluorination. Modifications to introduce fluorine at the spiro carbon include:

  • Step 1 : Reacting bis(2-chloroethyl) ether with a fluorinated acetal derivative (e.g., fluorocyanoacetaldehyde diethyl acetal) under phase-transfer catalysis. Tetrabutylammonium bromide and potassium iodide facilitate the cyclization at 70–100°C, yielding a fluorinated intermediate.

  • Step 2 : Reduction of the nitrile group using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at –10°C, followed by acidification with HCl to form the hydrochloride salt.

Key Parameters :

ParameterConditionYield (%)
Temperature70–100°C (Step 1); –10°C (Step 2)65–78
Molar Ratio (1:2)1.0:1.1
CatalystTBAB/KI

Post-Cyclization Fluorination Strategies

Electrophilic Fluorination of Spiro Ketones

The tert-butyl-protected 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate serves as a precursor for fluorination. Treatment with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor replaces the ketone with a fluorine atom:

  • Reaction :

    tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate+DASTtert-Butyl 2-fluoro-7-azaspiro[3.5]nonane-7-carboxylate\text{tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate} + \text{DAST} \rightarrow \text{tert-Butyl 2-fluoro-7-azaspiro[3.5]nonane-7-carboxylate}
  • Deprotection : Hydrochloric acid (HCl) in dioxane removes the tert-butyloxycarbonyl (Boc) group, yielding the hydrochloride salt.

Optimization Insights :

  • Excess DAST (1.5 equiv.) at –40°C minimizes side reactions.

  • Yields range from 50–65% due to competing elimination pathways.

Nucleophilic Fluorination via Halogen Exchange

A halogen-exchange reaction using potassium fluoride (KF) and 18-crown-6 in dimethylformamide (DMF) replaces a chloro or bromo substituent at the spiro position:

  • Intermediate : 2-Chloro-7-azaspiro[3.5]nonane, synthesized via cyclization of bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal.

  • Fluorination :

    2-Chloro-7-azaspiro[3.5]nonane+KF18-crown-62-Fluoro-7-azaspiro[3.5]nonane\text{2-Chloro-7-azaspiro[3.5]nonane} + \text{KF} \xrightarrow{\text{18-crown-6}} \text{2-Fluoro-7-azaspiro[3.5]nonane}
  • Salt Formation : Treatment with HCl gas in ethanol produces the hydrochloride.

Challenges :

  • Low solubility of KF necessitates prolonged reaction times (24–48 h).

  • Competing elimination reduces yields to 40–55%.

Reductive Amination with Fluorinated Building Blocks

Fluorinated Diols and Amine Cyclization

A four-component reductive amination strategy assembles the spiro ring:

  • Building Blocks : 2-Fluoroglutaraldehyde and 1,3-diaminopropane.

  • Cyclization : In methanol with sodium cyanoborohydride (NaBH3CN) at pH 5.

  • Isolation : Crystallization from ethyl acetate/heptane yields 2-fluoro-7-azaspiro[3.5]nonane.

Advantages :

  • Single-step formation of the spiro structure.

  • Yields up to 70% with high enantiomeric purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Cyclization + FluorinationMild conditions; ScalableMulti-step; Purification challenges65–78
Electrophilic FluorinationHigh specificityRequires toxic reagents (DAST)50–65
Halogen ExchangeSimple reagentsLow efficiency; Side reactions40–55
Reductive AminationOne-pot synthesis; High purityLimited substrate availability60–70

Critical Considerations in Process Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance fluorination rates but may degrade sensitive intermediates.

  • Low temperatures (–40°C to 0°C) suppress side reactions during DAST-mediated fluorination.

Purification Challenges

  • Column Chromatography : Neutral alumina columns effectively separate spirocyclic amines from reduced byproducts.

  • Crystallization : Ethanol/water mixtures (3:1) optimize hydrochloride salt purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or an aldehyde, while reduction may yield an alcohol .

Applications De Recherche Scientifique

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and as a potential therapeutic agent.

    Medicine: It is being investigated for its potential use in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride and related spirocyclic compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Structural Features Biological Activity/Applications References
2-Fluoro-7-azaspiro[3.5]nonane HCl C₈H₁₄ClFN Fluorine, Nitrogen Spirocyclic framework with F at C2 Enzyme modulation, neuroprotective effects
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide HCl C₇H₁₄ClNO₂S Sulfur, Nitrogen Sulfone group in thiaspiro ring Antibacterial, kinase inhibition
5,5-Difluoro-2-oxa-7-azaspiro[3.5]nonane C₇H₁₁F₂NO Two Fluorines, Oxygen Oxygen in spiro ring, dual F substituents Enhanced metabolic stability
7-Oxa-2-azaspiro[3.5]nonane HCl C₇H₁₂ClNO Oxygen, Nitrogen Oxygen replaces fluorine at C2 Photochromic materials, solubility enhancer
2-Oxa-7-azaspiro[3.5]nonane hemioxalate C₇H₁₁NO₅ Oxalate salt, Oxygen Hemioxalate salt form Industrial photochromic applications
7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane HCl C₉H₁₈ClNO Methyl, Oxygen Steric hindrance from dimethyl groups Precursor for anticonvulsant drugs

Key Differences in Reactivity and Bioactivity

  • Fluorine vs. Oxygen/Sulfur Substitution: The electronegativity and small size of fluorine in 2-Fluoro-7-azaspiro[3.5]nonane HCl enhance its ability to form hydrogen bonds and resist metabolic degradation compared to oxygen- or sulfur-containing analogs. This improves its pharmacokinetic profile in drug development .
  • Steric Effects: Compounds like 7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane HCl exhibit reduced reactivity in substitution reactions due to methyl group hindrance, whereas the fluorine atom in the target compound allows for selective functionalization .
  • Biological Target Specificity: Sulfur-containing analogs (e.g., 7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide HCl) show stronger antibacterial activity due to sulfur’s interaction with bacterial enzymes, while the fluorine in the target compound favors central nervous system (CNS) receptor binding .

Activité Biologique

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride (CAS Number: 1993157-21-3) is a spirocyclic compound characterized by its unique structural features, including a fluorine atom that significantly influences its chemical and biological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

The presence of the fluorine atom in this compound enhances its lipophilicity and stability, making it a valuable compound for various applications in medicinal chemistry. The spirocyclic structure allows for specific interactions with biological targets, which is crucial for its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can form strong bonds with various biological molecules, potentially altering their function. This interaction may modulate cellular signaling pathways and influence various physiological processes.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro. It has been investigated for its potential as a building block in drug development and as a precursor for synthesizing more complex molecules with desired biological effects.

Table 1: Summary of In Vitro Findings

StudyCompoundBiological TargetOutcome
2-Fluoro-7-azaspiro[3.5]nonaneVarious enzymesModulates enzyme activity
BMS-986318 (related compound)FXR receptorPotent agonist with therapeutic potential

In Vivo Studies

In vivo studies have shown that this compound can significantly affect gene expression related to liver function, particularly in models of liver cholestasis and fibrosis. For instance, administration of related compounds has demonstrated a marked increase in FGF15 levels and a reduction in CYP7A1 expression, indicating its potential role in managing liver diseases .

Table 2: In Vivo Effects on Gene Expression

CompoundDosage (mg/kg)FGF15 IncreaseCYP7A1 Reduction
BMS-986318319-fold94%
2-Fluoro-7-azaspiro[3.5]nonaneTBDTBDTBD

Case Study: Liver Disease Treatment

A study explored the efficacy of compounds structurally related to this compound in treating nonalcoholic steatohepatitis (NASH). The results indicated that these compounds effectively activated the farnesoid X receptor (FXR), leading to improved metabolic profiles in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves spirocyclic ring formation via [3+2] cycloaddition or intramolecular cyclization. Key intermediates like Boc-protected spiroamines (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) are often used to stabilize reactive nitrogen centers . Post-fluorination (e.g., using DAST or Selectfluor) requires anhydrous conditions to avoid hydrolysis. Characterization relies on 1^1H/13^{13}C NMR to confirm spirocyclic geometry and fluorine incorporation, complemented by HPLC (>97% purity) and mass spectrometry (e.g., ESI-MS for molecular ion verification) .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase to resolve polar impurities.
  • NMR : 19^{19}F NMR is essential to confirm fluorination efficiency and position (e.g., δ -200 to -220 ppm for aliphatic C-F bonds).
  • X-ray Crystallography : Resolves spirocyclic conformation and hydrogen bonding with the hydrochloride counterion .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How does fluorine substitution at the 2-position influence binding to sigma receptors, and how can this be systematically evaluated?

  • Methodological Answer : Fluorine’s electronegativity and steric effects modulate receptor affinity.

  • Competitive Binding Assays : Use 3^3H-DTG or 3^3H-(+)-Pentazocine in membrane preparations from transfected cells (e.g., CHO-K1 expressing σ1R/σ2R). Compare IC50_{50} values of fluorinated vs. non-fluorinated analogs .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) with σ1R crystal structures (PDB: 5HK1) to assess fluorine’s role in hydrophobic pocket interactions. Pair with MD simulations (AMBER/CHARMM) to evaluate conformational stability .

Q. How can researchers resolve contradictory functional data between structural analogs (e.g., varying intrinsic activity in receptor assays)?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., replacing fluorine with Cl, CH3_3) to isolate electronic vs. steric effects.
  • Functional Assays : Measure cAMP accumulation or calcium flux in cell-based systems to quantify agonist/antagonist profiles. For example, compound 4b (2-Fluoro analog) showed partial agonism, while 5b (non-fluorinated) was an antagonist in σ1R assays .
  • Mutagenesis : Introduce point mutations (e.g., σ1R Y103F) to identify critical binding residues via radioligand displacement assays .

Q. What strategies are effective for stabilizing this compound in aqueous solutions for in vivo studies?

  • Methodological Answer :

  • pH Optimization : Maintain pH 3–4 (HCl buffer) to prevent amine deprotonation and hydrolysis.
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage.
  • Complexation : Use cyclodextrins (e.g., sulfobutyl ether-β-CD) to enhance solubility and reduce degradation in PBS .

Data Contradiction Analysis

Q. How to address discrepancies in reported pharmacological potency across different studies?

  • Methodological Answer :

  • Batch Purity Analysis : Re-evaluate compound batches via LC-MS to rule out impurities (e.g., residual solvents, dehalogenated byproducts).
  • Assay Standardization : Use internal controls (e.g., haloperidol for σ1R) across labs.
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 2,7-diazaspiro[3.5]nonane derivatives) to identify trends in fluorine’s impact on EC50_{50}/IC50_{50} values .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.